2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid
Description
Chemical Structure and Identification
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid (CAS: 109959-44-6) is a cyclopentane derivative with the molecular formula C₁₂H₂₀O₃ (IUPAC name: 2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid) . It features a hydroxyl group at the 3-position of the cyclopentane ring and a pentenyl substituent at the 2-position, connected to an acetic acid moiety. The compound is synthesized via ester hydrolysis, as evidenced by related cyclopentyl acetic acid derivatives in the literature .
Properties
IUPAC Name |
2-(3-hydroxy-2-pentylcyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMWVEOITAQHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method involves the cyclization of a pentyl-substituted cyclopentane derivative, followed by the introduction of the hydroxy group and the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s functional groups and substituents significantly influence its physical, chemical, and biological properties. Below is a comparative analysis with key analogs:
Physical Properties
- Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, methanol) compared to non-polar analogs like 2-(3-methylcyclopentyl)acetic acid .
- Melting Points :
Biological Activity
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H24O3
- CAS Number : 109959-44-6
- Molecular Weight : 228.33 g/mol
The compound features a cyclopentyl structure with a hydroxyl group and an acetic acid moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid exhibits several biological activities, including:
- Antitumor Effects : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress.
The biological activity of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It influences ROS levels, which play a critical role in cellular signaling and apoptosis.
- Cytokine Regulation : The compound can alter the expression of pro-inflammatory cytokines, thereby reducing inflammation.
Antitumor Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid resulted in significant reductions in cell viability, suggesting potent antitumor activity. The IC50 values for various cell lines were as follows:
| Cell Line | IC50 (mM) |
|---|---|
| MDA-MB-361 | 1.5 |
| T-47D | 1.8 |
| MCF-7 | 2.0 |
These findings indicate that the compound may be effective against multiple types of breast cancer cells by inducing apoptosis through ROS-mediated pathways.
Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a marked decrease in levels of pro-inflammatory cytokines such as TNF-α and IL-6. The percentage inhibition at varying doses was evaluated:
| Treatment | Dose (mg/kg) | % Inhibition TNF-α | % Inhibition IL-6 |
|---|---|---|---|
| Control | - | 0 | 0 |
| 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid | 100 | 45 | 50 |
| Aspirin | 200 | 80 | 85 |
These results support the anti-inflammatory potential of the compound, highlighting its therapeutic implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
